molecular formula C13H22N2O B11045992 N-[3-(2-Methylpiperidino)propyl]-2-butynamide

N-[3-(2-Methylpiperidino)propyl]-2-butynamide

Cat. No.: B11045992
M. Wt: 222.33 g/mol
InChI Key: XCBMVCKOVANQMB-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through organic reactions involving appropriate starting materials.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may produce it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions typical of benzamides, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example

      Major Products: The products formed would depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Biology and Medicine: Investigating its biological activity, pharmacological properties, and potential therapeutic applications.

      Industry: If developed further, it could find applications in specialty chemicals or pharmaceuticals.

  • Mechanism of Action

    • Detailed information on its mechanism of action is not readily available. researchers would explore its interactions with molecular targets and pathways to understand its effects.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons or similar compounds specifically related to N-[3-(2-Methylpiperidino)propyl]-2-butynamide . Further research would be needed to identify closely related analogs or derivatives.

    Remember that this compound’s detailed properties and applications might be subject to ongoing research, so consulting more recent literature would provide additional insights

    Properties

    Molecular Formula

    C13H22N2O

    Molecular Weight

    222.33 g/mol

    IUPAC Name

    N-[3-(2-methylpiperidin-1-yl)propyl]but-2-ynamide

    InChI

    InChI=1S/C13H22N2O/c1-3-7-13(16)14-9-6-11-15-10-5-4-8-12(15)2/h12H,4-6,8-11H2,1-2H3,(H,14,16)

    InChI Key

    XCBMVCKOVANQMB-UHFFFAOYSA-N

    Canonical SMILES

    CC#CC(=O)NCCCN1CCCCC1C

    Origin of Product

    United States

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